molecular formula C22H20N2O4 B2694675 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide CAS No. 1005305-71-4

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide

Cat. No.: B2694675
CAS No.: 1005305-71-4
M. Wt: 376.412
InChI Key: IKKNHXPWCSCTPV-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a tetrahydroquinoline (THQ) derivative characterized by a furan-2-carbonyl group at the 1-position and a 2-methoxybenzamide moiety at the 6-position of the THQ core.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-19-8-3-2-7-17(19)21(25)23-16-10-11-18-15(14-16)6-4-12-24(18)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNHXPWCSCTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or amines, onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

The 1-position of the THQ core is critical for modulating electronic and steric properties. Key analogs include:

Compound Name 1-Substituent Molecular Weight Key Features Reference
Target Compound Furan-2-carbonyl Not Provided Electron-rich, planar aromatic ring
N-[1-(Cyclopropanecarbonyl)-...] () Cyclopropanecarbonyl Not Provided Conformational rigidity, lipophilicity
Compound 68 () 1-Methylpiperidin-4-yl Not Provided Basic amine, potential solubility
14d () Butyryl Not Provided Aliphatic chain, increased flexibility

Key Observations :

  • The furan-2-carbonyl group in the target compound enhances aromatic π-π interactions compared to aliphatic substituents (e.g., butyryl in 14d) .
  • Cyclopropanecarbonyl () may improve metabolic stability due to reduced susceptibility to oxidation .
Substituent Variations at the 6-Position

The 6-position often hosts pharmacophores influencing target binding. Notable analogs:

Compound Name 6-Substituent Molecular Weight Key Features Reference
Target Compound 2-Methoxybenzamide Not Provided Hydrogen-bond donor/acceptor capacity
G502-0095 () 2-(4-Methoxyphenyl)acetamide 390.44 Increased steric bulk, altered solubility
2-(4-Chlorophenyl)-... () 4-Chlorophenylacetamide Not Provided Electron-withdrawing group, lipophilicity
Compound 28 () Thiophene-2-carboximidamide Not Provided Basic amidine group, potential charge

Key Observations :

  • The 2-methoxybenzamide group in the target compound offers a balance of hydrogen-bonding (methoxy oxygen) and hydrophobic interactions (benzene ring) .
  • Thiophene-2-carboximidamide () introduces a positively charged amidine group, which may enhance solubility but reduce membrane permeability .

Comparison of Yields :

  • Piperidine/pyrrolidine-substituted analogs () show moderate-to-high yields (60–72%), while more complex substituents (e.g., cyclopropane in ) may require specialized conditions .
Enzymatic Inhibition
  • NOS Inhibition: Compounds in were tested against nitric oxide synthase (NOS) isoforms. While data for the target compound is unavailable, structural analogs with thiophene-2-carboximidamide (e.g., 68–71) showed varying selectivity for iNOS, eNOS, and nNOS .
  • Opioid Receptor Modulation : highlights THQ derivatives (e.g., 14d) as mixed-efficacy μ-opioid receptor (MOR) agonists, suggesting that substituent bulk (e.g., naphthalen-2-ylmethyl in 14d) influences receptor binding .
Physicochemical Properties
  • LogP/Solubility : The target compound’s furan and methoxy groups likely result in moderate lipophilicity (estimated LogP ~3.5), compared to more polar analogs like Compound 70 (piperidinyl, LogP ~2.8) .
  • Metabolic Stability : Furan rings are susceptible to oxidative metabolism, whereas cyclopropane () or fluorinated groups () may enhance stability .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound consists of a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a methoxybenzamide. Its molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, and it features several functional groups that contribute to its biological activity.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

These compounds have shown efficacy against various bacterial strains, indicating the potential of the furan and tetrahydroquinoline structures in developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of related compounds. For example, studies on furan derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the tetrahydroquinoline moiety may enhance these effects by interacting with specific cellular targets involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes critical for bacterial survival or cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to cell death .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Furan Derivative : Starting from appropriate furan precursors.
  • Formation of Tetrahydroquinoline : Through cyclization reactions.
  • Coupling Reaction : To attach the methoxybenzamide moiety.

These methods are optimized for yield and purity through various conditions such as temperature control and solvent choice .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound in vitro and in vivo:

  • In Vitro Studies : Assessments showed significant inhibition of bacterial growth at low concentrations. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • In Vivo Studies : Animal models indicated that treatment with this compound resulted in reduced tumor size and improved survival rates in cancer models .

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